

(4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid

Cat. No.: B597841

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid

This technical guide provides a comprehensive overview of the known physical properties of **(4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid**. It is intended for researchers, scientists, and drug development professionals who utilize boronic acids in organic synthesis and medicinal chemistry. This document details the physicochemical characteristics of the compound, outlines standard experimental protocols for their determination, and visualizes key workflows relevant to its application.

Physicochemical Properties

(4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid is a substituted phenylboronic acid, a class of compounds widely used as key building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.^[1] The physical properties of this compound are crucial for determining appropriate solvents, reaction conditions, and purification methods.

The quantitative physical data for **(4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid** are summarized in the table below.

Property	Value	Reference
CAS Number	1256355-05-1	[2]
Molecular Formula	C ₁₁ H ₁₄ BClO ₃	[2]
Molecular Weight	240.5 g/mol	[2]
Appearance	White to Off-White Crystalline Powder	[3] [4]
Purity	≥95%	[2]
Storage	Room Temperature	[2]

Note: Specific data on melting point, boiling point, and quantitative solubility for this exact compound are not widely available in public literature. Phenylboronic acids, as a class, are generally soluble in most polar organic solvents and have poor solubility in nonpolar solvents like hexanes.[\[5\]](#) They can undergo dehydration to form trimeric anhydrides known as boroxines, especially upon heating.[\[5\]](#)[\[6\]](#)

Experimental Protocols

The determination of the physical properties of solid organic compounds like **(4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid** follows established laboratory procedures.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[\[7\]](#) Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, while impurities lead to a depressed and broader melting range.[\[7\]](#)

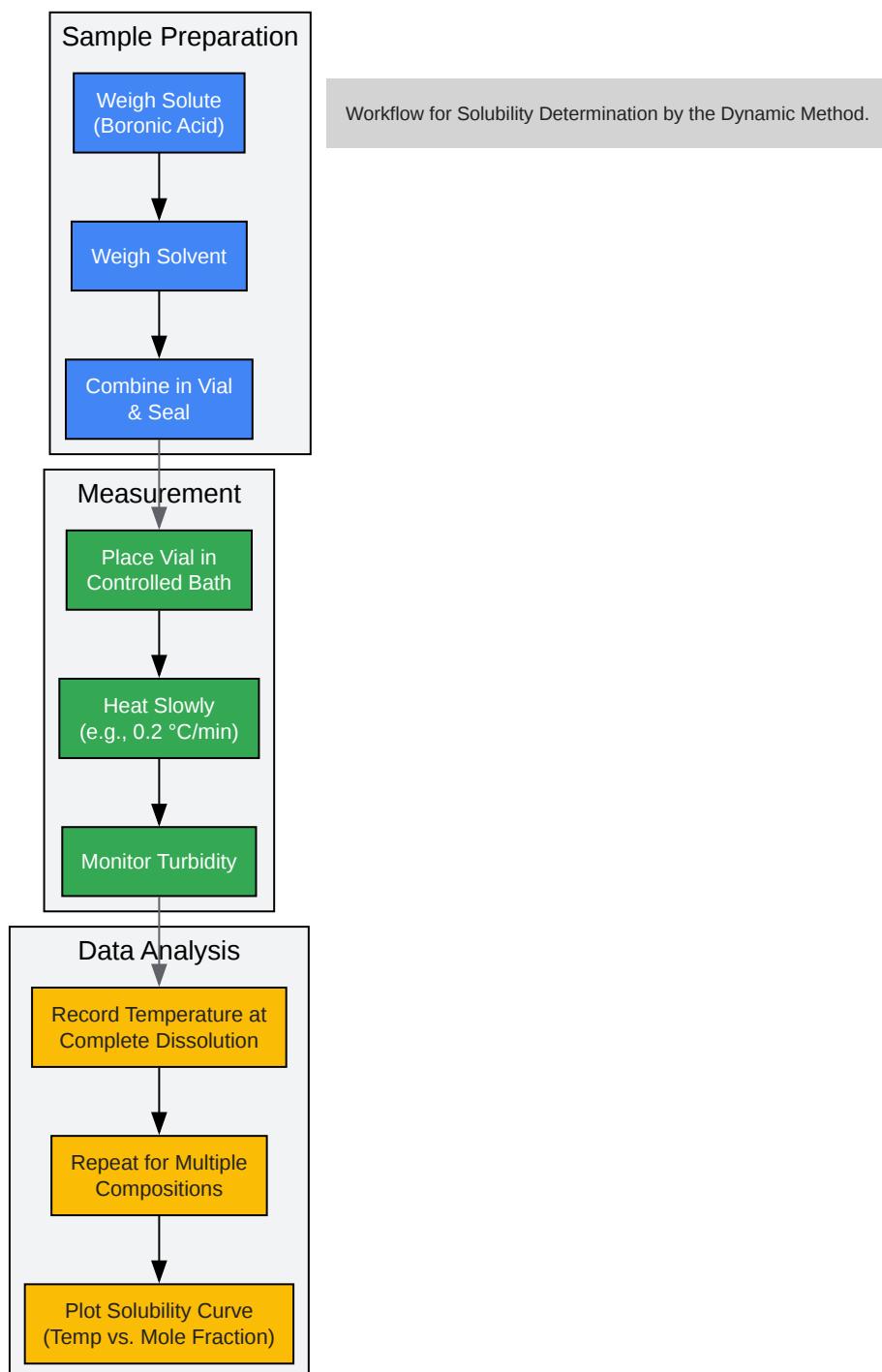
Methodology: Capillary Tube Method (Thiele Tube or Mel-Temp Apparatus)

- Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.[\[7\]](#) The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the sealed end to a height of 1-2 mm.[\[8\]](#)[\[9\]](#)

- Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb.[7][8] This assembly is placed in a heating apparatus, such as an oil-filled Thiele tube or a metal block Mel-Temp apparatus.[7]
- Heating and Observation: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[7] Constant stirring or convection is necessary in an oil bath to ensure uniform temperature distribution. [8]
- Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely liquefied (T2).[10] The melting point is reported as the range T1-T2.[10] For accuracy, the determination should be repeated with fresh samples until consistent values are obtained.

Solubility Determination

Understanding solubility is essential for selecting appropriate solvents for reactions, crystallization, and purification.[11][12] A common and reliable method for determining the solubility of boronic acids is the dynamic (or synthetic) method.[12][13][14]


Methodology: Dynamic Method

- Sample Preparation: A series of biphasic samples are prepared in sealed vials, each containing a precisely known mass (and thus mole fraction) of the boronic acid and the chosen organic solvent.[13][14]
- Heating and Agitation: Each vial is placed in a temperature-controlled bath and heated at a very slow, constant rate (e.g., 0.1-0.5 °C/min) with rigorous stirring to maintain a uniform suspension.[11][14]
- Equilibrium Point Detection: The mixture is monitored visually or instrumentally (e.g., using a turbidity sensor or a laser light scattering probe) to detect the point at which the solution becomes perfectly clear.[11][13]
- Data Recording: The temperature at which the last solid particle dissolves is recorded as the solubility temperature for that specific composition.[11]

- Solubility Curve Construction: The process is repeated for each sample of varying composition. The resulting data points (mole fraction vs. temperature) are plotted to construct a solubility curve, which provides a comprehensive profile of the compound's solubility in that solvent across a range of temperatures.[11][13]

Visualization of Key Workflows

The following diagrams, generated using the DOT language, illustrate standard experimental workflows relevant to the characterization and application of **(4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid**.

[Click to download full resolution via product page](#)

Workflow for Solubility Determination by the Dynamic Method.

[Click to download full resolution via product page](#)

Generalized Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]

- 3. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 4. 344410010 [thermofisher.com]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. pennwest.edu [pennwest.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [(4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b597841#4-chloro-2-cyclopentyloxy-phenyl-boronic-acid-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com